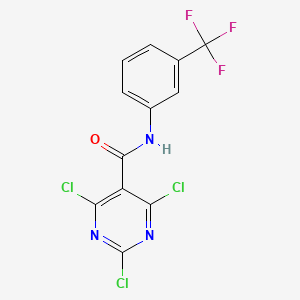
2,4,6-Trichloro-N-(3-(trifluoromethyl)phenyl)pyrimidine-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6-Trichloro-N-(3-(trifluoromethyl)phenyl)pyrimidine-5-carboxamide is a complex organic compound that features both chloro and trifluoromethyl functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trichloro-N-(3-(trifluoromethyl)phenyl)pyrimidine-5-carboxamide typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases and solvents such as dimethyl sulfoxide or acetonitrile to facilitate the substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and fluorination processes. These processes are optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and controlled reaction environments is crucial to achieving high efficiency and minimizing by-products .
Análisis De Reacciones Químicas
Types of Reactions
2,4,6-Trichloro-N-(3-(trifluoromethyl)phenyl)pyrimidine-5-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into less chlorinated or fluorinated derivatives.
Substitution: Nucleophilic substitution reactions are common, where the chloro groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce pyrimidine oxides .
Aplicaciones Científicas De Investigación
2,4,6-Trichloro-N-(3-(trifluoromethyl)phenyl)pyrimidine-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2,4,6-Trichloro-N-(3-(trifluoromethyl)phenyl)pyrimidine-5-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The chloro and trifluoromethyl groups contribute to its binding affinity and specificity. The compound can inhibit or activate specific pathways, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2,4,5-Trichloropyrimidine: Similar in structure but lacks the trifluoromethyl group.
2,4,6-Trichloro-1,3,5-triazine: Contains a triazine ring instead of a pyrimidine ring.
2,4,6-Trichloro-N-(2-(trifluoromethyl)phenyl)pyrimidine-5-carboxamide: Similar but with a different position of the trifluoromethyl group.
Uniqueness
2,4,6-Trichloro-N-(3-(trifluoromethyl)phenyl)pyrimidine-5-carboxamide is unique due to the specific positioning of the trifluoromethyl group, which imparts distinct chemical and biological properties. This positioning can influence the compound’s reactivity, stability, and interaction with biological targets .
Propiedades
Número CAS |
87848-00-8 |
|---|---|
Fórmula molecular |
C12H5Cl3F3N3O |
Peso molecular |
370.5 g/mol |
Nombre IUPAC |
2,4,6-trichloro-N-[3-(trifluoromethyl)phenyl]pyrimidine-5-carboxamide |
InChI |
InChI=1S/C12H5Cl3F3N3O/c13-8-7(9(14)21-11(15)20-8)10(22)19-6-3-1-2-5(4-6)12(16,17)18/h1-4H,(H,19,22) |
Clave InChI |
BMNFNYHXOGWRAS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)NC(=O)C2=C(N=C(N=C2Cl)Cl)Cl)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


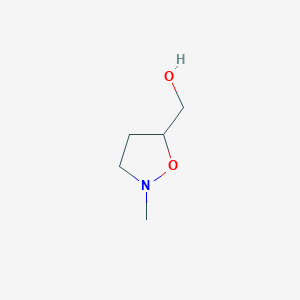
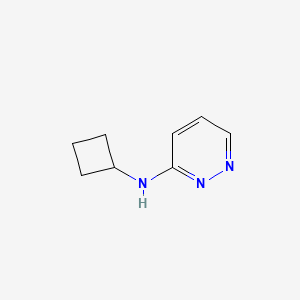
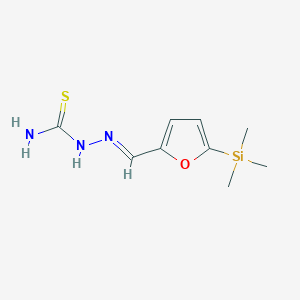


![Ethyl (8-amino-2-methylpyrido[2,3-b]pyrazin-6-yl)carbamate](/img/structure/B12916749.png)
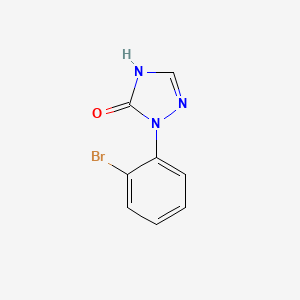



![5-({[(2-Chlorophenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one](/img/structure/B12916774.png)
![5-Amino-2-[(2-methylpyrimidin-5-yl)amino]pyrimidin-4(3H)-one](/img/structure/B12916786.png)

![3-(2,6-Dimethylphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12916802.png)
